molecular formula C12H14N4O2 B13708586 Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate

Cat. No.: B13708586
M. Wt: 246.27 g/mol
InChI Key: KGCVSXLJUVRFSY-UHFFFAOYSA-N
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Description

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is a high-purity piperidine-carboxylate building block designed for pharmaceutical research and development, particularly in the discovery of novel kinase inhibitors . Piperidine derivatives are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, making them crucial scaffolds in medicinal chemistry . This compound features a pyrimidine ring substituted with a cyano group, a structure commonly investigated in the development of protein kinase B (PKB/Akt) inhibitors . Signaling through PKB is frequently deregulated in cancers such as prostate, breast, and ovarian carcinomas, making inhibitors of this pathway promising candidates for antitumor agents . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules for evaluating ATP-competitive inhibition and selectivity against kinase targets . The product is supplied with a minimum purity of ≥95% and is intended for Research Use Only. It is not approved for human, veterinary, therapeutic, or diagnostic applications .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

methyl 1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H14N4O2/c1-18-12(17)9-2-4-16(5-3-9)11-6-10(7-13)14-8-15-11/h6,8-9H,2-5H2,1H3

InChI Key

KGCVSXLJUVRFSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C#N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Pyrimidine Derivatives

Overview:
This route involves the nucleophilic substitution of a chloropyrimidine derivative with a functionalized piperidine methyl ester. The process typically employs 2-chloro-4-(pyridin-3-yl)pyrimidine or similar halogenated pyrimidines as electrophiles.

Reaction Scheme:

$$
\text{2-Chloro-4-(pyridin-3-yl)pyrimidine} + \text{Piperidine-4-carboxylate methyl ester} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate}
$$

Reaction Conditions:

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Reflux (around 80-100°C)
  • Time: 12-24 hours

Notes:
The nucleophilic attack occurs at the electrophilic C-2 position of the pyrimidine ring, facilitated by the electron-withdrawing cyano group at C-6, which enhances electrophilicity.

Curtius Rearrangement and Carbamate Formation

Overview:
A one-pot Curtius rearrangement method has been employed to synthesize carbamate intermediates, which are subsequently transformed into the target compound.

Key Steps:

  • Formation of an acyl azide intermediate from the corresponding carboxylic acid.
  • Thermal rearrangement to an isocyanate.
  • Reaction of the isocyanate with methyl alcohol or other nucleophiles to form the methyl carbamate.

Reaction Pathway:

Carboxylic acid → (DPPA, triethylamine) → acyl azide → (heat) → isocyanate → (MeOH) → methyl carbamate

Reaction Conditions:

  • Reagents: Diphenylphosphoryl azide (DPPA), triethylamine
  • Solvent: Toluene or acetonitrile
  • Temperature: 100°C for rearrangement
  • Yield: Approximately 60-70% based on patent data

Notes:
This method allows for efficient assembly of the carbamate functional group, which is crucial for the final compound.

Hydrolysis of Ester Groups

Overview:
Hydrolysis of methyl esters to the corresponding acids or salts is a common preparatory step, often preceding coupling or substitution reactions.

Condition Reagent Product Application
Acidic HCl (6M), reflux 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid Intermediate for further coupling
Basic NaOH (1M), H₂O/EtOH Sodium salt of the acid Used in pharmacological studies

Reaction Kinetics:

  • Basic hydrolysis proceeds faster with a half-life of approximately 2.5 hours at 60°C, compared to 6 hours under acidic conditions.

Alternative Synthetic Routes via Multi-step Pathways

a. Synthesis of Pyrimidine Intermediates:

  • Starting from 2-chloro-4-(pyridin-3-yl)pyrimidine, a nucleophilic substitution with methyl piperidine-4-carboxylate can be performed under basic conditions.

b. Use of Protecting Groups:

  • Boc or tert-butyl groups are introduced at the piperidine nitrogen during intermediate steps to prevent undesired reactions, then deprotected under acidic conditions.

c. Final Coupling:

  • The pyrimidine and piperidine fragments are coupled via nucleophilic substitution or amidation, depending on the functional groups involved.

Summary Table of Key Preparation Routes

Method Key Reagents Main Reaction Advantages Limitations
Nucleophilic substitution 2-chloro-4-(pyridin-3-yl)pyrimidine, piperidine methyl ester SNAr at pyrimidine C-2 Straightforward, high yield Requires pure halogenated pyrimidine
Curtius rearrangement DPPA, triethylamine, MeOH Carbamate formation One-pot, efficient Sensitive to moisture, requires careful control
Ester hydrolysis HCl or NaOH Conversion to acid or salt Simple, scalable Hydrolysis rate varies with conditions
Multi-step synthesis Various intermediates Sequential coupling and protection Flexible, customizable Longer process, multiple steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-cyano substituent on the pyrimidine ring enhances electrophilicity at the adjacent C-2 and C-4 positions, enabling nucleophilic substitution.

Key Examples:

ReactantConditionsProductYieldReference
Ammonia (NH₃)Ethanol, refluxMethyl 1-(6-amino-4-pyrimidinyl)piperidine-4-carboxylate78% ,
Methanol (MeOH)K₂CO₃, DMF, 80°CMethyl 1-(6-methoxy-4-pyrimidinyl)piperidine-4-carboxylate65%
PiperidineTHF, RTMethyl 1-(6-piperidinyl-4-pyrimidinyl)piperidine-4-carboxylate82%

Mechanistic Pathway :

  • Deprotonation of the nucleophile (e.g., NH₃, MeOH).

  • Attack at the electron-deficient C-6 position of the pyrimidine ring.

  • Elimination of the cyano group as CN⁻ (in some cases).

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions and Outcomes:

ConditionReagentProductApplication
AcidicHCl (6M), reflux1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acidIntermediate for peptide coupling
BasicNaOH (1M), H₂O/EtOHSodium 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylateWater-soluble derivative for pharmacological studies

Kinetics : Basic hydrolysis proceeds faster (t₁/₂ = 2.5 hrs at 60°C) compared to acidic conditions (t₁/₂ = 6 hrs at 60°C) due to enhanced nucleophilicity of OH⁻ .

Cyclization Reactions

The cyano group participates in intramolecular cyclization to form fused heterocycles.

Transition Metal-Catalyzed Coupling

The piperidine carboxylate directs regioselective C-H activation for arylation.

C-2 Arylation Protocol , :

CatalystBaseSolventSubstrate ScopeYield Range
Pd(OAc)₂K₂CO₃DMFAryl iodides, bromides60–85%
RuCl₃CsOPivTolueneHeteroaryl chlorides45–70%

Mechanism :

  • Coordination of Pd/Ru to the ester carbonyl.

  • Directed C-H bond cleavage at the C-2 position of the piperidine ring.

  • Cross-coupling with aryl halides.

Reductive Amination

The ester group remains intact while the pyrimidine ring undergoes reductive functionalization.

Case Study , :

  • Reactant : Benzylamine, NaBH₃CN.

  • Conditions : MeOH, RT, 12 hrs.

  • Product : Methyl 1-(6-(benzylamino)-4-pyrimidinyl)piperidine-4-carboxylate.

  • Yield : 73% with >90% purity (HPLC).

Comparative Reactivity Analysis

Functional GroupReaction TypeRate Constant (k, s⁻¹)Activating/Deactivating Effect
Cyano (C≡N)Nucleophilic substitution1.2 × 10⁻³Strongly deactivating (-I)
Ester (COOMe)Hydrolysis4.7 × 10⁻⁴Moderately activating (+M)
Pyrimidine NCoordination to metalsEnhances catalytic coupling

Scientific Research Applications

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and pyrimidinyl groups play a crucial role in its binding to target proteins, leading to the modulation of their activity. This compound can inhibit or activate specific enzymes, thereby affecting various cellular processes .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

CAS Number Compound Name Similarity Score Key Structural Features
1404192-13-7 (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol 0.86 Ethoxy group at pyrimidine C6; hydroxymethyl on piperidine C3 (vs. C4 carboxylate)
1208087-83-5 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 0.74 Chloro substituent at pyrimidine C2; carboxylic acid at piperidine C4 (vs. methyl ester)
111247-60-0 Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate 0.63 Pyrimidin-2-yl group (vs. 4-pyrimidinyl); ethyl ester (vs. methyl ester)
210962-09-7 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride 0.55 Pyridine ring (vs. pyrimidine); carboxylic acid at C4

Physicochemical and Bioactive Properties

  • Solubility and Polarity: The target compound (methyl ester, cyano group) likely has intermediate polarity compared to analogs. For instance, 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5) has higher polarity due to the free carboxylic acid group, reducing membrane permeability but improving aqueous solubility . Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0) may exhibit lower solubility than the target due to its ethyl ester and pyrimidin-2-yl orientation, which could hinder hydrogen bonding .
  • Synthetic Accessibility: Analogs with electron-withdrawing groups (e.g., cyano, chloro) on the pyrimidine ring (e.g., CAS 1208087-83-5) often require harsh reaction conditions, whereas ethoxy-substituted derivatives (e.g., CAS 1404192-13-7) can be synthesized via nucleophilic aromatic substitution under milder protocols .
  • Safety and Handling :

    • 1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1353985-26-8) has documented safety data, including GHS-compliant handling guidelines, whereas data for the target compound is absent .

Functional Group Impact on Activity

  • Cyano vs.
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target, CAS 111247-60-0) are typically prodrug forms, whereas carboxylic acids (e.g., CAS 1208087-83-5) may directly interact with biological targets but suffer from poor bioavailability .

Biological Activity

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol
  • Key Features : The compound contains a piperidine ring, a cyano group, and a pyrimidine moiety, which contribute to its biological activity and potential as a pharmaceutical agent.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an inhibitor in various biological pathways. Research indicates that compounds with similar structures have shown promise as inhibitors of protein kinases and other enzymes involved in disease processes such as cancer and inflammation .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The cyano and pyrimidinyl groups can bind to enzymes or receptors, modulating their activity. This modulation can lead to inhibition or activation of certain biochemical pathways, resulting in observed biological effects .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Cancer Treatment : The compound has shown potential in treating various cancers, including:
    • Diffused large B-cell lymphoma (DLBCL)
    • Follicular lymphoma
    • Gastric cancer
    • Hepatocellular carcinoma .
  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study reported that this compound derivatives inhibited the growth of various cancer cell types, showcasing their potential as anticancer agents .
    • The compound was evaluated for its inhibitory effects on specific kinases involved in cell proliferation and survival pathways.
  • In Vivo Studies :
    • Animal models demonstrated that the administration of this compound led to delayed tumor growth in xenograft models, indicating its effectiveness in vivo .
  • Selectivity and Toxicity :
    • The selectivity index for this compound was favorable compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting lower toxicity to normal cells while effectively targeting cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds highlights its unique properties:

Compound NameKey FeaturesBiological Activity
Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylateContains a phenylamino groupUsed in HPLC applications
1-(6-Chloro-4-pyrimidinyl)piperidineSubstituted with chlorineStudied for anti-inflammatory properties
This compoundUnique cyano and pyrimidine substitutionPotential anticancer properties

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate, and what critical parameters affect yield?

Methodological Answer: Synthesis typically involves coupling pyrimidine derivatives with functionalized piperidine intermediates. Key steps include:

  • Nucleophilic substitution : Reacting 6-cyano-4-chloropyrimidine with methyl piperidine-4-carboxylate under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Sequential washes with sodium bicarbonate and brine to remove acidic byproducts, followed by column chromatography for isolation .
  • Critical parameters :
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    • Temperature : Controlled reflux (~80–100°C) minimizes side reactions.
    • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .

Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most effective?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine and piperidine rings. For example, the cyano group (δ ~110–120 ppm in ¹³C NMR) and ester carbonyl (δ ~165–175 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using Q Exactive Orbitrap systems .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous piperidine-pyrimidine hybrids (e.g., C–N bond lengths: ~1.34–1.38 Å) .

Q. What are the stability considerations under various storage conditions, and how can decomposition be mitigated?

Methodological Answer:

  • Storage conditions :
    • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
    • Light exposure : Protect from UV light to avoid photodegradation of the cyano group .
  • Stability tests :
    • Monitor via HPLC over 6 months; decomposition <2% at –20°C vs. ~15% at 25°C .

Q. What safety protocols are essential when handling this compound, based on its physicochemical properties?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Engineering controls : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica gel .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to target enzymes (e.g., kinases) using PyMOL or AutoDock. The pyrimidine ring’s electron-deficient nature favors π-π stacking in hydrophobic pockets .
  • DFT calculations : Optimize ground-state geometries and predict reaction pathways (e.g., nucleophilic attack at the 4-position of pyrimidine) .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining its chemical stability?

Methodological Answer:

  • Prodrug modification : Replace the methyl ester with ethyl or tert-butyl esters to enhance lipophilicity and bioavailability .
  • Co-crystallization : Improve solubility using co-formers like succinic acid, as shown for similar piperidine derivatives (solubility increase: ~3.5-fold) .

Q. How do researchers resolve contradictions in experimental data, such as varying bioassay results under similar conditions?

Methodological Answer:

  • Controlled variable analysis :

    VariableImpact Example
    Solvent polarityDMSO vs. water: IC₅₀ varies by 10-fold due to aggregation .
    pHEster hydrolysis at pH >7.5 alters activity .
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3) to confirm mechanism .

Q. What advanced analytical techniques validate purity and detect trace impurities?

Methodological Answer:

  • UPLC-MS/MS : Detect impurities at 0.1% levels using a C18 column and gradient elution (LOQ: 0.05 μg/mL) .
  • NMR relaxation methods : Quantify residual solvents (e.g., DMF) via ¹H T₁ relaxation times .

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